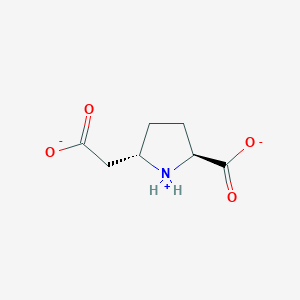
(5S)-5-(carboxymethyl)-L-proline(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(carboxymethyl)-L-proline(1-) is an alpha-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group. It is a conjugate base of a (5S)-5-(carboxymethyl)-L-proline.
Applications De Recherche Scientifique
Biosynthesis of Beta-Lactam Antibiotics
(5S)-5-(Carboxymethyl)-L-proline(1-) is integral in the biosynthesis of the simplest carbapenem beta-lactam antibiotic, (5R)-carbapen-2-em-3-carboxylic acid. This compound is produced by the carA, carB, and carC gene products in Erwinia carotovora. Carbapenam synthetase, encoded by CarA, catalyzes the formation of (3S,5S)-carbapenam-3-carboxylic acid from (2S,5S)-5-carboxymethyl proline, a crucial step in antibiotic synthesis (Gerratana, Stapon, & Townsend, 2003). Similarly, the role of CarC in the stereoinversion process from L-proline to (5R)-carbapenem in beta-lactam antibiotics has been studied, providing insights into the transformation of L-proline derivatives (Stapon, Li, & Townsend, 2003).
Proline Metabolism and Stress Tolerance
Research on L-proline and its analogs, such as (5S)-5-(Carboxymethyl)-L-proline(1-), has highlighted their role in protein folding and stress responses. Proline biosynthesis pathways have been identified, with pyrroline-5-carboxylate reductase (P5CR) being a key enzyme in converting delta1-pyrroline-5-carboxylate (P5C) to L-proline (Nocek et al., 2005). Studies have also linked proline and its analogs to heat stress tolerance in crops, suggesting a protective role against environmental challenges (Kavi Kishor et al., 2022).
Enzymatic Reactions and Substrate Specificity
The interaction of 5-oxo-L-prolinase with various analogs of 5-oxo-L-proline, including (5S)-5-(Carboxymethyl)-L-proline(1-), provides insights into enzyme-substrate specificity and reactions in biological systems (Williamson & Meister, 1982). Additionally, the inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid, an analog of (5S)-5-(Carboxymethyl)-L-proline(1-), helps understand enzyme inhibition mechanisms (van der Werf, Stephani, Orlowski, & Meister, 1973).
Synthesis and Properties of Polypeptides
Research on the synthesis of high molecular weight polypeptides containing proline and its analogs, like (5S)-5-(Carboxymethyl)-L-proline(1-), contributes to understanding the structure and conformation of synthetic polypeptides (Iizuka, Uchida, Wakamatsu, & Ōya, 1993).
Biocatalysis and Functionalized Prolines
The biocatalytic versatility of enzymes like carboxymethylproline synthases (CMPSs) in the preparation of functionalized 5-carboxymethylproline derivatives illustrates the potential of (5S)-5-(Carboxymethyl)-L-proline(1-) in producing new biochemical compounds (Hamed et al., 2012).
Propriétés
Formule moléculaire |
C7H10NO4- |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
(2S,5S)-5-(carboxylatomethyl)pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/p-1/t4-,5-/m0/s1 |
Clé InChI |
LIZWYFXJOOUDNV-WHFBIAKZSA-M |
SMILES isomérique |
C1C[C@H]([NH2+][C@@H]1CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1CC([NH2+]C1CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
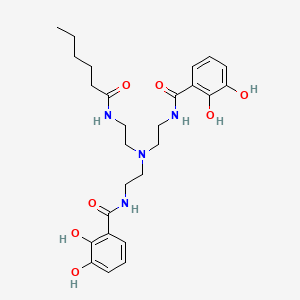
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)


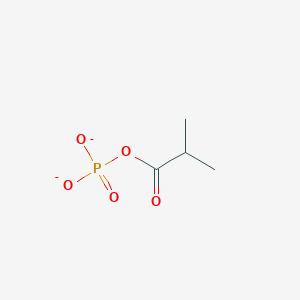
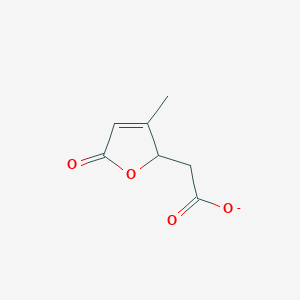
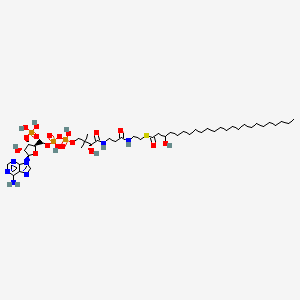
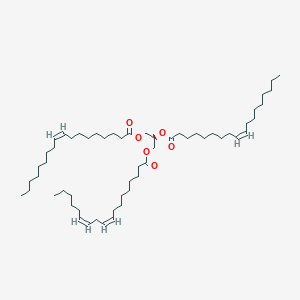
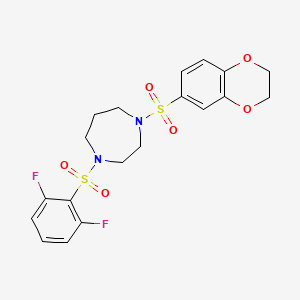
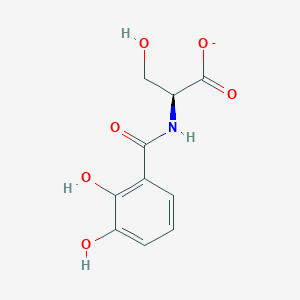
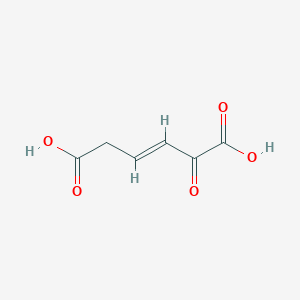
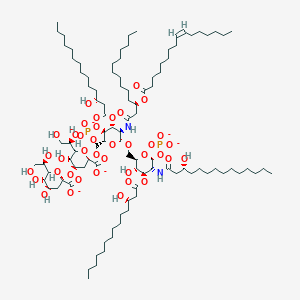
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)